molecular formula C21H18N6 B10772525 4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile

4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile

Cat. No.: B10772525
M. Wt: 354.4 g/mol
InChI Key: OAPIWVHFYSEARE-UHFFFAOYSA-N
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Description

Compound “PMID25719566C1” is a synthetic organic molecule known for its significant biological activity. It is classified as a ligand and has been studied for its potential therapeutic applications. The compound is identified by its unique structure, which includes a benzonitrile group attached to an imidazole ring, further substituted with a phenyl group and a methyltriazolyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID25719566C1” involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the benzonitrile and phenyl groups. The final step involves the addition of the methyltriazolyl moiety. The reaction conditions typically include the use of organic solvents such as dimethylformamide, and catalysts like palladium on carbon. The reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods: In an industrial setting, the production of “PMID25719566C1” is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

“PMID25719566C1” has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interaction with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the bromodomain adjacent to zinc finger domain 2B (BAZ2B).

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “PMID25719566C1” involves its binding to specific molecular targets, such as the bromodomains of BAZ2A and BAZ2B. This binding inhibits the interaction between these bromodomains and acetylated histones, leading to changes in gene expression. The compound’s effects are mediated through the modulation of downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • GTPL8302
  • MolPort-016-611-562
  • ZINC65410133
  • BDBM50078632
  • MCULE-6970562839
  • 43C

Comparison: Compared to similar compounds, “PMID25719566C1” exhibits unique binding properties and higher specificity for the bromodomains of BAZ2A and BAZ2B. This specificity makes it a valuable tool in studying the biological functions of these bromodomains and developing targeted therapies. Additionally, its synthetic accessibility and stability under various conditions further enhance its utility in research and industrial applications .

Properties

Molecular Formula

C21H18N6

Molecular Weight

354.4 g/mol

IUPAC Name

4-[3-[2-(4-methyltriazol-1-yl)ethyl]-5-phenylimidazol-4-yl]benzonitrile

InChI

InChI=1S/C21H18N6/c1-16-14-27(25-24-16)12-11-26-15-23-20(18-5-3-2-4-6-18)21(26)19-9-7-17(13-22)8-10-19/h2-10,14-15H,11-12H2,1H3

InChI Key

OAPIWVHFYSEARE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

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